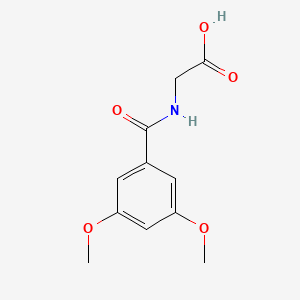

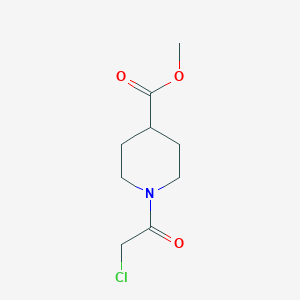

ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

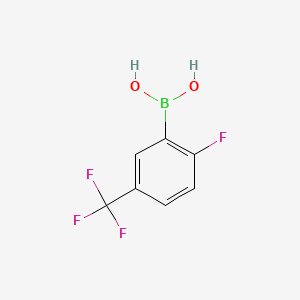

Ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrrole carboxylates. These compounds are characterized by a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, substituted with various functional groups including carboxylate esters and halogens such as chlorine.

Synthesis Analysis

The synthesis of related pyrrole carboxylate derivatives often involves cyclocondensation reactions or multi-component reactions. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation to achieve high regioselectivity and yields . Similarly, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacted with hydrazines to yield pyrazole derivatives . These methods highlight the versatility of pyrrole carboxylates in chemical synthesis.

Molecular Structure Analysis

The molecular structure of pyrrole carboxylates can be elucidated using various spectroscopic techniques such as NMR, UV-Visible, FT-IR, and Mass spectroscopy, as well as crystallographic data . For example, the structure of ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was supported by crystallographic data, indicating the presence of intermolecular hydrogen bonding in the solid state .

Chemical Reactions Analysis

Pyrrole carboxylates can undergo various chemical reactions, including condensation with hydrazines and reactions with nucleophilic reagents to form a variety of heterocyclic compounds . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the pyrrole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole carboxylates can be predicted using quantum chemical calculations, such as density functional theory (DFT). These calculations can provide insights into thermodynamic parameters, vibrational analyses, and molecular interactions . For instance, the binding energy of dimers formed by ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was calculated to be significant, indicating strong intermolecular interactions . Additionally, the local reactivity descriptors such as Fukui functions and electrophilicity indices can help identify reactive sites within the molecule .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Systems

- Chemical Synthesis and Derivatives : Ethyl 3-amino-4-(4-chlorophenyl)-5, 6, 7, 8-tetrahydrothieno[2, 3-b]quinoline-2-carboxylate, a derivative of the compound , is used in the synthesis of novel heterocyclic systems. Various derivatives of this compound have been prepared, highlighting its versatility in chemical synthesis (Bakhite et al., 1995).

Crystal Structure Analysis

- X-Ray Structural Analysis : The polymorphs of a closely related compound, Ethyl 2-(2-Chlorophenyl)-4-Hydroxy-5-Oxo-1-Phenyl-2,5-Dihydro-1H-Pyrrole-3-Carboxylate, have been analyzed using single crystal X-ray structure analysis. This analysis shows that the molecular geometries remain the same in different polymorphs, demonstrating its structural stability (Ramazani et al., 2019).

Antimicrobial and Anticancer Properties

- Potential Antimicrobial and Anticancer Agent : Novel compounds synthesized from Ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, similar to the compound of interest, have shown promising results in in vitro antimicrobial and anticancer activity, surpassing the performance of reference drugs like doxorubicin in some cases (Hafez et al., 2016).

Advanced Material Applications

- Dyeing Polyester Fibres : Derivatives like Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate have been used in synthesizing monoazo disperse dyes for dyeing polyester fibers. These dyes exhibit good fastness properties and are suitable for industrial applications in textile dyeing (Iyun et al., 2015).

Mecanismo De Acción

Target of Action

Ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has been documented that different 2-aminothiazole analogs exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

Similar compounds with a 2-aminothiazole core have shown significant inhibition in vitro and in cells, reducing cell growth in the low nanomolar range .

Biochemical Pathways

It’s known that 2-aminothiazole derivatives represent a class of heterocyclic ring system that possess a broad range of activities .

Result of Action

The synthesized compounds related to ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate have been screened for their in vitro preliminary antimicrobial activity against various bacteria and fungi . They showed moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against Candida glabrata and Candida albicans .

Propiedades

IUPAC Name |

ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-2-18-13(17)11-10(7-16-12(11)15)8-3-5-9(14)6-4-8/h3-7,16H,2,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNSZJDUQCPCEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=C1C2=CC=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

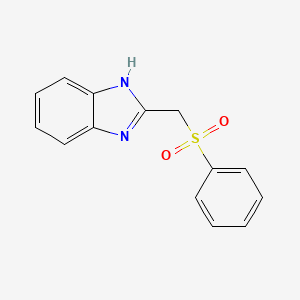

![tert-butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1332975.png)

![2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole](/img/structure/B1332977.png)

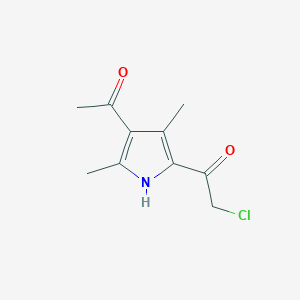

![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)

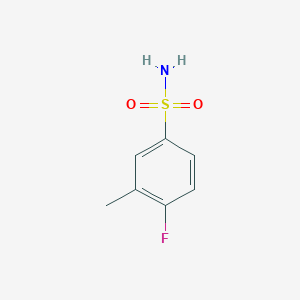

![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)